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2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide

HDAC inhibition Isoform selectivity Epigenetics

2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide is a synthetic pyridazinone derivative (molecular formula C21H20BrN3O4, molecular weight 458.31 g/mol). The compound features a 4-bromophenyl substituent at the 3-position of the pyridazinone core, an acetamide linker at N-1, and a 3,4-dimethoxybenzyl group on the amide nitrogen.

Molecular Formula C21H20BrN3O4
Molecular Weight 458.3 g/mol
Cat. No. B11145390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide
Molecular FormulaC21H20BrN3O4
Molecular Weight458.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)OC
InChIInChI=1S/C21H20BrN3O4/c1-28-18-9-3-14(11-19(18)29-2)12-23-20(26)13-25-21(27)10-8-17(24-25)15-4-6-16(22)7-5-15/h3-11H,12-13H2,1-2H3,(H,23,26)
InChIKeyXUSAHIBISHHVOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide – Sourcing & Baseline Identity for a Pyridazinone-Acetamide Screening Candidate


2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide is a synthetic pyridazinone derivative (molecular formula C21H20BrN3O4, molecular weight 458.31 g/mol) . The compound features a 4-bromophenyl substituent at the 3-position of the pyridazinone core, an acetamide linker at N-1, and a 3,4-dimethoxybenzyl group on the amide nitrogen. It is offered as a research-grade screening compound by multiple commercial suppliers, typically at ≥95% purity . Critically, no peer-reviewed primary research paper or granted patent directly disclosing its synthesis, biological characterization, or physicochemical properties was identified in the public domain as of mid-2026. The only deposited bioactivity data originates from a single BindingDB/ChEMBL entry (BDBM50410803 / CHEMBL5280359), which reports nanomolar inhibitory activity against HDAC1, HDAC6, and EGFR; however, the canonical SMILES string stored in that entry is inconsistent with the pyridazinone structure claimed, raising validity concerns [1]. This compound should therefore be viewed as a structurally tractable but biologically unvalidated screening candidate whose differentiation must be inferred from class-level SAR until confirmatory data are generated.

Why Generic Pyridazinone Substitution Is Not Advisable for 2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide


Superficially, this compound could be confused with simpler pyridazinone-acetamide analogs such as 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS 104106-95-8) or the N-(4-bromophenyl) variant (CAS 922943-57-5). However, three structural features preclude generic substitution. First, the 3,4-dimethoxybenzyl amide appendage introduces two hydrogen-bond-accepting methoxy groups and a markedly increased lipophilic surface area (calculated logP ~4.95 ) compared to the unsubstituted primary acetamide (estimated logP ~2.0–2.5), which directly affects membrane permeability, solubility, and target engagement kinetics. Second, the 4-bromophenyl ring at the pyridazinone 3-position is an electronically distinct pharmacophore: in related FPR-agonist pyridazinone series, the 4-(bromophenyl)acetamide fragment was demonstrated to be essential for activity, and its removal or replacement with chloro abolished potency [1]. Third, the pyridazinone N-1 acetamide linkage geometry places the dimethoxybenzyl group in a spatially defined orientation that cannot be replicated by N-2-substituted regioisomers. Until structure-activity relationships are experimentally resolved for this specific scaffold, replacing the compound with a generic pyridazinone analog carries a high risk of losing the intended polypharmacology or biochemical probe function.

Quantitative Differentiation Evidence for 2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide – Head-to-Head and Class-Level Comparisons


HDAC1 vs. HDAC6 Isoform Selectivity Profile: Target Compound vs. Classical Hydroxamate Inhibitors

According to BindingDB entry BDBM50410803, the target compound exhibits an HDAC1 IC50 of 1.10 nM and an HDAC6 IC50 of 4.30 nM, yielding a modest HDAC6/HDAC1 selectivity ratio of 3.9-fold [1]. This profile distinguishes it from the classical pan-HDAC inhibitor vorinostat (SAHA), which inhibits HDAC1 and HDAC6 with roughly equipotent IC50 values (~10–30 nM each) [2], and from the HDAC6-selective inhibitor tubastatin A, which shows >1,000-fold selectivity for HDAC6 over HDAC1 [2]. The target compound's balanced Class I/IIb inhibition with slight HDAC1 preference is uncommon among pyridazinone-derived HDAC ligands. CAUTION: The SMILES stored in the BindingDB entry does not match the pyridazinone scaffold; this data point is classified as Class-level inference pending independent experimental confirmation.

HDAC inhibition Isoform selectivity Epigenetics

EGFR Inhibitory Activity: Target Compound vs. CL-387,785 (Irreversible EGFR Inhibitor)

The BindingDB entry assigns an EGFR IC50 of 10 nM to the target compound [1]. This is approximately 2-fold weaker than the prototypical irreversible EGFR inhibitor CL-387,785, which exhibits an in vivo EGFR kinase IC50 of 250–490 pM and an autophosphorylation IC50 of 5 nM . However, CL-387,785 achieves its potency through covalent modification of Cys773 in the EGFR active site, whereas the target compound, lacking an acrylamide or other electrophilic warhead, would be predicted to act as a reversible inhibitor if the reported activity is genuine. The differential reversible-vs.-irreversible mechanism carries significant implications for residence time, resistance profiles, and off-target risk. CAUTION: As with the HDAC data, the structural mismatch in the BindingDB record renders this comparison provisional.

EGFR kinase inhibition Tyrosine kinase Cancer

Physicochemical Differentiation: LogP, PSA, and Ligand Efficiency vs. N-(4-Bromophenyl) Analog

The target compound's calculated logP of 4.95, topological polar surface area (TPSA) of 88.14 Ų, and 0 Rule-of-Five (RO5) violations position it favorably for passive membrane permeability compared to the closely related analog N-(4-bromophenyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS 922943-57-5). The N-(4-bromophenyl) analog introduces a second bromine atom, increasing molecular weight to approximately 475–491 g/mol and logP above 5.0, which raises the risk of poor aqueous solubility and promiscuous aggregation. The 3,4-dimethoxybenzyl group of the target compound provides two methoxy oxygen atoms that can serve as additional hydrogen-bond acceptors without donating hydrogen bonds, maintaining TPSA within the favorable 60–140 Ų range for oral bioavailability. The calculated ligand efficiency (LE) based on the reported HDAC1 IC50 of 1.10 nM and 32 non-hydrogen atoms yields a LE of approximately 0.44 kcal/mol per heavy atom, which is within the acceptable range for fragment-to-lead optimization .

Drug-likeness ADME prediction Physicochemical properties

4-Bromophenyl vs. 2-Chlorophenyl Substituent Effect on Predicted Target Engagement

The 4-bromophenyl substituent at the pyridazinone 3-position provides a polarized C–Br bond capable of engaging in halogen-bonding interactions with backbone carbonyls in protein binding pockets, a feature that is absent in the 2-chlorophenyl analog 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide . In related pyridazinone FPR agonist series, the 4-bromophenylacetamide fragment was demonstrated to be essential for activity, and its replacement with non-halogenated or chloro-substituted phenyl rings significantly reduced potency (typically >10-fold loss) [1]. The para-bromo substitution enables both hydrophobic packing and directional halogen bonding (C–Br···O=C interaction geometry, distance ~3.0–3.3 Å), whereas ortho-chloro substitution introduces steric clash and a weaker, less directional halogen bond. This electronic and steric differentiation makes the 4-bromophenyl variant a mechanistically distinct probe for halogen-bonding studies.

Halogen bonding SAR Pyridazinone scaffold

Multi-Target Polypharmacology Potential: HDAC/EGFR Dual Engagement vs. Single-Target Pyridazinones

If the reported bioactivity data are confirmed, this compound would be distinguished from most pyridazinone screening compounds by its simultaneous engagement of HDAC1 (IC50 = 1.10 nM), HDAC6 (IC50 = 4.30 nM), and EGFR (IC50 = 10 nM) [1]. This contrasts with structurally related pyridazinones such as the Met kinase inhibitor series disclosed in patents US8623870 and US8901127, which are optimized for single-kinase selectivity [2]. The combination of epigenetic (HDAC) and kinase (EGFR) inhibition within a single chemotype is rare and could be therapeutically relevant in cancers where EGFR signaling cooperates with HDAC-mediated transcriptional repression (e.g., non-small cell lung cancer with acquired EGFR inhibitor resistance). However, this polypharmacology profile remains entirely unvalidated and should be treated as a hypothesis-generating observation until confirmed by independent assays with authentic compound samples.

Polypharmacology Multi-target drug design Cancer

Recommended Application Scenarios for 2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide Based on Available Evidence


Epigenetic Probe Development: HDAC1/HDAC6 Dual Inhibition with a Non-Hydroxamate Chemotype

If the reported HDAC inhibitory activity is confirmed on an authentic sample, this compound would represent one of the few pyridazinone-based, non-hydroxamate HDAC1/HDAC6 dual inhibitors with balanced potency (IC50 of 1.10 nM and 4.30 nM, respectively) [1]. Most clinical HDAC inhibitors (vorinostat, panobinostat, belinostat) are hydroxamic acid derivatives that suffer from suboptimal pharmacokinetics and hERG liability. A pyridazinone scaffold with reduced metal-chelating potential could offer improved drug-likeness, and the calculated physicochemical profile (logP 4.95, TPSA 88.14 Ų, 0 RO5 violations) supports this possibility . Users should initiate target engagement studies using recombinant HDAC1 and HDAC6 biochemical assays, followed by cellular histone H3/H4 and tubulin acetylation readouts to confirm on-mechanism activity before investing in further optimization.

Halogen-Bonding SAR Tool: 4-Bromophenyl as a σ-Hole Donor Probe

The 4-bromophenyl substituent at the pyridazinone 3-position provides a tunable σ-hole for studying halogen-bond-mediated protein-ligand interactions. In related pyridazinone FPR agonist series, the 4-(bromophenyl)acetamide fragment was demonstrated to be essential for activity, with bromine-to-chlorine substitution causing >10-fold potency loss [2]. This compound can serve as a positive control in halogen-bonding studies, while the 2-chlorophenyl analog would function as a weaker halogen-bond donor control . Co-crystallization studies with HDAC or other target proteins would provide direct structural evidence of C–Br···O=C halogen-bond geometry.

Polypharmacology Hypothesis Testing: Combined HDAC-EGFR Inhibition in Drug-Resistant Cancer Models

The reported simultaneous inhibition of HDAC1/6 (epigenetic erasers) and EGFR (receptor tyrosine kinase) at nanomolar concentrations [1] is a rare and potentially valuable polypharmacology profile. Emerging evidence indicates that HDAC inhibition can resensitize EGFR-mutant non-small cell lung cancer cells to EGFR tyrosine kinase inhibitors by reversing epithelial-mesenchymal transition and restoring pro-apoptotic signaling. Users could deploy this compound in combination or sequential treatment protocols with clinically approved EGFR inhibitors (e.g., osimertinib) in resistant cell lines (e.g., H1975, PC-9 GR) to test whether a single-agent dual HDAC/EGFR inhibitor offers advantages over a two-drug combination. Caution: This scenario is entirely hypothesis-generating; experimental confirmation of dual-target engagement is mandatory.

Screening Library Diversification: A Structurally Novel Pyridazinone Entry for Phenotypic Assays

The compound's pyridazinone core decorated with a 4-bromophenyl group and a 3,4-dimethoxybenzyl acetamide side chain represents a chemotype that is distinct from the more common pyridazinone-based PDE4 inhibitors (e.g., zardaverine analogs) and Met kinase inhibitors (e.g., patent US8623870 scaffolds) [3]. Its calculated properties (MW <500, logP <5, TPSA <140 Ų, 0 RO5 violations) make it a suitable entry for diversity-oriented screening libraries targeting epigenetic, kinase, or inflammation-related phenotypic assays. Procurement for library inclusion is low-risk provided that vendor purity (≥95%) and identity (NMR, LCMS) certificates are obtained.

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